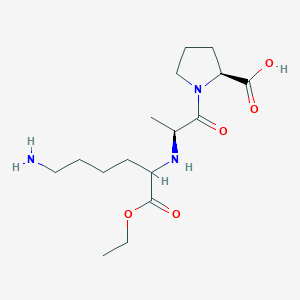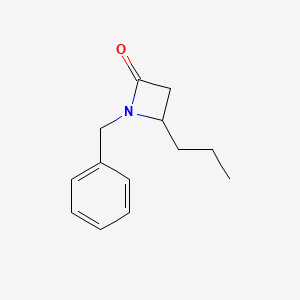![molecular formula C26H31N5 B14445587 4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline CAS No. 79118-48-2](/img/structure/B14445587.png)
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and ability to undergo reversible photoisomerization
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The process begins with the nitration of 4-butylaniline to form the corresponding nitro compound, which is then reduced to the amine. This amine undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with N,N-diethylaniline under basic conditions to yield the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous or alcoholic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a dye and pigment due to its vibrant color and stability. It is also employed in the study of photoisomerization and photochemical reactions.
Biology: Utilized in biological staining and labeling techniques to visualize cellular components and structures.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to undergo reversible photoisomerization.
Industry: Applied in the manufacturing of textiles, plastics, and coatings as a colorant and stabilizer.
作用机制
The mechanism of action of 4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline involves the reversible photoisomerization of the azo group. Upon exposure to light, the compound undergoes a trans-cis isomerization, leading to a change in its molecular structure and properties. This photoisomerization process is utilized in various applications, such as optical data storage and molecular switches. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its azo group and aromatic rings.
相似化合物的比较
Similar Compounds
- 4-[(E)-(4-Butylphenyl)diazenyl]phenyl valerate
- (E)-4-[(4-Hexyloxyphenyl)diazenyl]-N-phenyl benzamides
- Tributyltin (IV) 4-[(E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoates
Uniqueness
4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline is unique due to its specific structural arrangement, which imparts distinct photochemical properties and stability. Its ability to undergo reversible photoisomerization makes it particularly valuable in applications requiring controlled molecular switching and optical data storage.
属性
CAS 编号 |
79118-48-2 |
|---|---|
分子式 |
C26H31N5 |
分子量 |
413.6 g/mol |
IUPAC 名称 |
4-[[4-[(4-butylphenyl)diazenyl]phenyl]diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C26H31N5/c1-4-7-8-21-9-11-22(12-10-21)27-28-23-13-15-24(16-14-23)29-30-25-17-19-26(20-18-25)31(5-2)6-3/h9-20H,4-8H2,1-3H3 |
InChI 键 |
KLQNQFKKSCRIPR-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


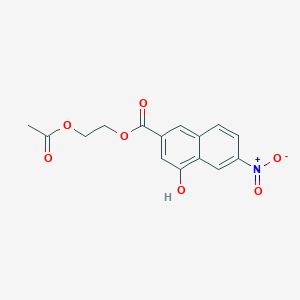
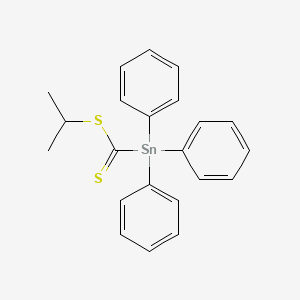
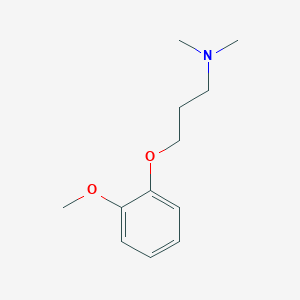

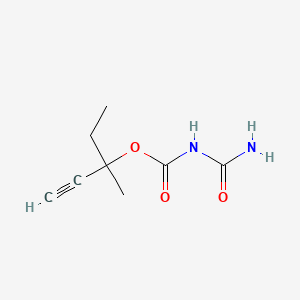
![1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B14445538.png)
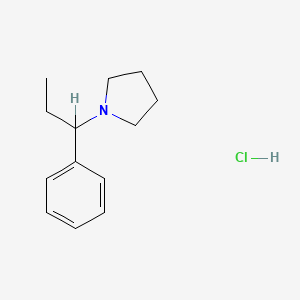
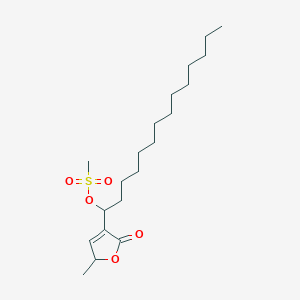
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)

